molecular formula C6H7F3O2S B6307586 3-Trifluoromethylsulfanyl-pentane-2,4-dione CAS No. 42105-34-0

3-Trifluoromethylsulfanyl-pentane-2,4-dione

Cat. No.: B6307586
CAS No.: 42105-34-0
M. Wt: 200.18 g/mol
InChI Key: VUYWKNBMYHLAQH-UHFFFAOYSA-N
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Description

3-Trifluoromethylsulfanyl-pentane-2,4-dione is a specialized chemical reagent featuring a pentane-2,4-dione (acetylacetone) backbone modified with a trifluoromethylsulfanyl group. The pentane-2,4-dione structure is a well-known β-diketone, characterized by its keto-enol tautomerism, which allows it to act as a versatile ligand and building block in synthetic chemistry . The incorporation of the trifluoromethylsulfanyl (SCF3) group is of significant interest in modern drug discovery and materials science. This moiety is highly lipophilic and exhibits strong electron-withdrawing properties, which can dramatically influence a molecule's metabolic stability, bioavailability, and binding affinity . Compounds with a trifluoromethyl group attached to a sulfur atom are increasingly valuable in the development of agrochemicals and pharmaceuticals . This compound serves as a critical precursor in organic synthesis, particularly for the development of novel heterocycles. Its reactive diketone functionality can undergo condensation with hydrazines and other reagents to form pyrazole and other complex ring systems . The resulting nitrogen-containing heterocycles are privileged structures in medicinal chemistry, found in numerous bioactive molecules. Researchers can utilize this compound to synthesize libraries of such compounds for screening against various biological targets. The physical and chemical properties, such as solubility, partition coefficients, and hydrogen-bonding capacity, of pentane-2,4-dione derivatives can be systematically studied and predicted using linear free-energy relationship descriptors, aiding in rational drug design . Intended Research Applications: • Building block for pharmaceutical and agrochemical research • Ligand in coordination chemistry and material science • Key intermediate for the synthesis of fluorinated heterocycles (e.g., pyrazoles) Handling and Safety: This chemical is intended for research use by qualified professionals only. It is not for diagnostic, therapeutic, or personal use. Please consult the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethylsulfanyl)pentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYWKNBMYHLAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Trifluoromethylsulfanyl Pentane 2,4 Dione

Retrosynthetic Analysis of the 3-Trifluoromethylsulfanyl-pentane-2,4-dione Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available, or easily synthesized starting materials. deanfrancispress.comjournalspress.com For this compound, two primary disconnection strategies emerge.

The most direct approach involves a C-S bond disconnection at the C3 position of the pentane-2,4-dione core. This simplifies the target molecule into two key synthons: the nucleophilic pentane-2,4-dione anion (an enolate) and an electrophilic trifluoromethylsulfanyl cation ("CF₃S⁺"). The corresponding synthetic equivalents would be pentane-2,4-dione itself and a suitable electrophilic trifluoromethylthiolating reagent. This strategy is attractive due to the ready availability of pentane-2,4-dione and the development of several such electrophilic reagents.

A second, more classical approach involves disconnecting the C-C bonds of the β-diketone backbone, consistent with a Claisen condensation reaction. nih.govijpras.com This pathway would deconstruct the molecule into an acetyl synthon and a trifluoromethylsulfanyl-substituted acetyl synthon. For instance, this could translate to the reaction of an ester like ethyl 2-(trifluoromethylsulfanyl)acetate with acetone (B3395972). This route is contingent on the accessibility and stability of the required trifluoromethylsulfanyl-functionalized precursor.

Precursor Synthesis and Functionalization Strategies for β-Diketone Assembly

The successful synthesis of the target molecule relies on the efficient preparation of its constituent parts as identified in the retrosynthetic analysis.

Synthesis of Alkyl- and Acyl-Substituted Diketone Precursors

The foundational precursor for the most direct synthetic route is pentane-2,4-dione (also known as acetylacetone). This compound is a widely available and inexpensive industrial chemical. For more complex, substituted analogues, the Claisen condensation remains the most classical and versatile method for β-diketone synthesis. nih.govus.es This reaction involves the base-mediated condensation of a ketone with an ester. ijpras.com For example, reacting a ketone with an appropriate acyl chloride or ester can yield a variety of substituted β-diketones. nih.gov

Reactant 1Reactant 2BaseProductReference
KetoneEsterAlkoxide/Hydrideβ-Diketone nih.gov
KetoneAcyl ChlorideAmine Baseβ-Diketone ijpras.com
β,γ-Unsaturated KetoneAcid ChlorideKOtBu/DMSOα-Alkenyl-β-diketone nih.gov

Preparation of Trifluoromethylsulfanyl-Containing Building Blocks

The key to introducing the trifluoromethylsulfanyl (SCF₃) group is the use of a suitable reagent. The direct handling of trifluoromethylsulfanyl chloride (CF₃SCl), a toxic gas, is often avoided. pkusz.edu.cn Consequently, a range of more stable, shelf-stable electrophilic trifluoromethylthiolating reagents have been developed. nih.govacs.org

These reagents are designed to deliver the "CF₃S⁺" moiety to a nucleophile. Their synthesis often starts from precursors like trifluoromethanesulfonic acid or trifluoromethanesulfonyl chloride. chemicalbook.com A prominent class of modern reagents includes N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide, which exhibit high reactivity. acs.org The synthesis of N-sulfenylsuccinimides, another class of sulfenylating agents, typically involves treating a thiol with sulfuryl chloride, followed by reaction with succinimide. nih.gov These reagents offer a safer and more efficient alternative for electrophilic trifluoromethylthiolation. researchgate.net

Table of Representative Electrophilic Trifluoromethylthiolating Reagents

Reagent Name Precursor Key Features Reference
Trifluoromethanesulfenates Hypervalent Iodine Compound Highly reactive, useful in metal-catalyzed reactions nih.govacs.org
N-Trifluoromethylthiosaccharin Saccharin derivative Highly electrophilic, effective for electron-rich arenes acs.orgacs.org
N-Trifluoromethylthiodibenzenesulfonimide Dibenzenesulfonimide derivative Among the most electrophilic reagents developed acs.org

Direct Synthetic Approaches to this compound

With the necessary precursors in hand, direct construction of the target molecule can be approached through established reaction pathways for β-diketone formation and functionalization.

Claisen/Dieckmann Condensation and Related Enolate Acylation Methods

The Claisen condensation provides a fundamental route to the β-diketone skeleton. nih.govus.es In the context of the target molecule, a plausible, though less direct, pathway would involve the condensation of a ketone enolate, such as that derived from acetone, with an ester functionalized with the trifluoromethylsulfanyl group, for example, ethyl 2-(trifluoromethylsulfanyl)acetate. This reaction is typically promoted by a strong base like sodium ethoxide or sodium hydride. The success of this approach hinges on the synthesis and stability of the requisite SCF₃-containing ester, which is not a common starting material.

C-Alkylation and C-Functionalization of Pentane-2,4-dione with Trifluoromethylsulfanyl Reagents

The most promising and direct route to this compound is the electrophilic trifluoromethylthiolation of pentane-2,4-dione. Pentane-2,4-dione readily forms a stabilized enolate anion in the presence of a mild base. This nucleophilic enolate can then react with a potent electrophilic trifluoromethylthiolating agent.

The reaction would involve deprotonating pentane-2,4-dione at the C3 position, followed by the addition of a reagent like N-trifluoromethylthiodibenzenesulfonimide or a trifluoromethanesulfenate. acs.orgacs.org Research has shown that β-keto esters and similar dicarbonyl compounds are excellent substrates for such organocatalytic asymmetric trifluoromethylthiolation, indicating the feasibility of this transformation. nih.govacs.org This method represents a direct, high-atom-economy approach to the target compound.

Proposed Reaction Scheme:

Step 1 (Enolate Formation): Pentane-2,4-dione is treated with a suitable base (e.g., NaH, Et₃N) in an aprotic solvent to generate the nucleophilic enolate.

Step 2 (Electrophilic Attack): An electrophilic reagent such as N-trifluoromethylthiosaccharin is added to the reaction mixture, which is then attacked by the enolate to form the C-S bond at the C3 position, yielding the final product.

This C-functionalization strategy leverages the inherent reactivity of the β-diketone scaffold and the availability of modern, efficient trifluoromethylthiolating agents, making it the most viable proposed pathway for the synthesis of this compound.

Multi-Component Reactions for One-Pot Synthesis

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, minimizing waste and purification efforts. While a specific one-pot, multi-component reaction for the direct synthesis of this compound from simple precursors is not extensively documented, a plausible strategy involves the reaction of pentane-2,4-dione with an in-situ generated electrophilic trifluoromethylthiolating agent.

One conceptual approach could involve a three-component reaction between pentane-2,4-dione, a source of trifluoromethylthiol, and an oxidizing agent. The reaction would proceed through the formation of an enolate of pentane-2,4-dione, which then acts as a nucleophile, attacking the electrophilic sulfur species.

Component 1Component 2Component 3Potential Product
Pentane-2,4-dioneTrifluoromethylthiolating AgentBase/OxidantThis compound

Catalytic Methodologies in the Synthesis of this compound

Catalytic methods provide powerful tools for the selective and efficient synthesis of organic compounds. Both metal- and organocatalysis can be envisioned for the synthesis of this compound.

Metal-Catalyzed Coupling Reactions for C-SCF3 Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the formation of the C-SCF3 bond at the α-position of a β-diketone, a metal-catalyzed approach could involve the reaction of a 3-halo-pentane-2,4-dione (e.g., 3-bromo- (B131339) or 3-iodo-pentane-2,4-dione) with a trifluoromethylthiolating reagent in the presence of a suitable metal catalyst, such as copper or palladium.

A proposed reaction is outlined below:

Table 2: Hypothetical Metal-Catalyzed Synthesis

Substrate Reagent Catalyst Product

Research has shown the utility of rhodium catalysis in the three-component oxytrifluoromethylthiolation of α-diazoketones, suggesting the potential for metal-catalyzed introduction of the SCF3 group into carbonyl compounds. nih.gov

Organocatalytic Strategies for Asymmetric Synthesis of Chiral Analogues

While this compound itself is achiral, the development of organocatalytic asymmetric methods is crucial for the synthesis of chiral analogues, which could be of significant interest in medicinal chemistry. An enantioselective trifluoromethylthiolation of β-ketoesters has been successfully achieved using organocatalysts. nih.govresearchgate.net This methodology could potentially be adapted for the synthesis of chiral β-diketones bearing a trifluoromethylthio group.

A notable example involves the use of a quinine-derived phase-transfer catalyst to mediate the highly enantioselective trifluoromethylthiolation of β-ketoesters. nih.gov This approach, which combines organocatalysis with phase-transfer catalysis, demonstrates the potential for creating stereogenic centers adjacent to the trifluoromethylthio group.

Table 3: Organocatalytic Asymmetric Trifluoromethylthiolation of β-Ketoesters

Substrate Class Catalyst SCF3 Source Enantioselectivity

Phase-Transfer Catalysis and Supported Catalysis in β-Diketone Synthesis

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving immiscible phases, often leading to milder reaction conditions and improved yields. The synthesis of 3-substituted β-diketones can be facilitated by PTC. For instance, the alkylation of pentane-2,4-dione has been successfully carried out under phase-transfer conditions. This principle can be extended to the introduction of the trifluoromethylsulfanyl group. The use of a chiral phase-transfer catalyst, as mentioned previously, can also induce asymmetry. nih.gov

Green Chemistry Considerations in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign. Key aspects include the use of non-toxic solvents, energy efficiency, and waste reduction.

Solvent-Free and Aqueous Reaction Conditions

Performing reactions in the absence of organic solvents or in water are key tenets of green chemistry. While many traditional methods for β-diketone synthesis and functionalization employ organic solvents, there is a growing interest in developing solvent-free and aqueous procedures.

A base-promoted trifluoromethylthiolation of β-diketones has been reported, which could potentially be adapted to more environmentally friendly conditions. nih.gov Furthermore, metal-free, visible-light-induced trifluoromethylthiolation reactions have been developed, which often proceed under mild conditions and may be amenable to greener solvent systems. beilstein-journals.orgacs.org The development of a truly solvent-free or aqueous synthesis of this compound remains a desirable goal for future research.

Table 4: Summary of Synthetic Approaches

Methodology Key Features Potential Advantages
Multi-Component Reaction One-pot synthesis High efficiency, reduced waste
Metal-Catalyzed Coupling C-S bond formation High yields, functional group tolerance
Organocatalytic Synthesis Asymmetric induction Access to chiral analogues
Phase-Transfer Catalysis Biphasic reaction conditions Milder conditions, improved yields

Microwave-Assisted and Sonochemical Synthesis Enhancements

While specific literature on the microwave-assisted or sonochemical synthesis of this compound is not available, the application of these technologies in related organic transformations suggests significant potential for enhancing its synthesis.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity. The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. For the synthesis of this compound, a microwave-assisted approach could be particularly advantageous in the electrophilic trifluoromethylthiolation of pentane-2,4-dione.

Potential benefits would include:

Accelerated Reaction Rates: Reactions that might take several hours under conventional heating could potentially be completed in minutes.

Improved Yields: The rapid heating can minimize the formation of side products, leading to higher yields of the desired product.

Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

A hypothetical microwave-assisted synthesis could involve the reaction of pentane-2,4-dione with an electrophilic trifluoromethylthiolating agent in a suitable solvent under microwave irradiation. The optimization of parameters such as temperature, time, and reagent stoichiometry would be crucial.

Sonochemical Synthesis:

Sonochemistry employs ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. This can enhance reaction rates and yields.

In the context of synthesizing this compound, sonication could be applied to:

Increase Mass Transfer: The mechanical effects of ultrasound can improve the mixing of reagents, which is particularly useful in heterogeneous reaction systems.

Generate Radical Intermediates: Sonolysis of the solvent or reagents can lead to the formation of radicals, potentially opening up alternative reaction pathways for trifluoromethylthiolation.

Surface Cleaning of Metal Catalysts: If a metal-catalyzed approach is employed, ultrasound can help to maintain the catalytic activity by cleaning the surface of the catalyst.

The table below illustrates the general enhancements observed with these techniques in related synthetic applications.

TechniqueGeneral Advantages in Organic SynthesisPotential Application in the Synthesis of this compound
Microwave-Assisted Faster reaction times, higher yields, improved reaction control.Accelerating the electrophilic or nucleophilic trifluoromethylthiolation of pentane-2,4-dione.
Sonochemical Enhanced mass transfer, generation of reactive intermediates.Improving reaction rates in heterogeneous systems or initiating radical-based trifluoromethylthiolation pathways.

Development of Atom-Economical Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The development of atom-economical routes for the synthesis of this compound is crucial for creating more sustainable and cost-effective manufacturing processes.

A key strategy for improving atom economy is the use of addition reactions, where all the atoms of the reactants are incorporated into the product. While a direct addition reaction to form this compound is not straightforward, other approaches can be considered to maximize atom economy.

Potential Atom-Economical Approaches:

Direct C-H Functionalization: A highly atom-economical approach would be the direct trifluoromethylthiolation of the C-H bond at the 3-position of pentane-2,4-dione. This would avoid the use of pre-functionalized substrates and the generation of stoichiometric byproducts. Research in C-H activation and functionalization is a rapidly advancing field, and the development of a catalyst for the direct C-H trifluoromethylthiolation of β-dicarbonyl compounds would represent a significant step forward.

Catalytic Approaches: The use of catalytic amounts of reagents instead of stoichiometric ones is another cornerstone of atom economy. For instance, a catalytic cycle that regenerates the active trifluoromethylthiolating species would significantly reduce waste.

The table below compares a hypothetical atom-economical route with a more traditional approach.

Synthetic RouteDescriptionAtom Economy
Traditional (Hypothetical) Reaction of a metal enolate of pentane-2,4-dione with a trifluoromethylthiolating agent, generating a metal salt byproduct.Lower
Atom-Economical (Proposed) Direct catalytic C-H trifluoromethylthiolation of pentane-2,4-dione.Higher

While specific, well-documented methods for the synthesis of this compound are yet to be published, the principles of modern synthetic chemistry provide a clear roadmap for the development of efficient, rapid, and sustainable routes. The exploration of microwave-assisted and sonochemical techniques, coupled with a focus on atom-economical principles, will be instrumental in realizing these advanced synthetic methodologies.

Chemical Reactivity and Transformation of 3 Trifluoromethylsulfanyl Pentane 2,4 Dione

Keto-Enol Tautomerism and Equilibrium Studies of 3-Trifluoromethylsulfanyl-pentane-2,4-dione.

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is a cornerstone of its chemical character, dictating its physical and chemical properties.

Influence of the Trifluoromethylsulfanyl Group on Tautomeric Preferences.

The trifluoromethylsulfanyl (SCF3) group at the 3-position exerts a significant electronic effect on the keto-enol equilibrium. As a potent electron-withdrawing group, the SCF3 substituent increases the acidity of the α-hydrogen, which would be expected to favor the formation of the enol tautomer. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. orientjchem.orgresearchgate.net Theoretical studies on related 3-substituted acetylacetone (B45752) derivatives have shown that electron-withdrawing groups can strengthen the intramolecular hydrogen bond in the enol form. orientjchem.org

However, the steric bulk of the SCF3 group might also play a role, potentially influencing the planarity of the enol form and thus the stability of the conjugated system. In some cases of bulky substituents at the α-carbon of β-diketones, a shift towards the keto tautomer has been observed due to steric hindrance. thecatalyst.org For trifluoromethyl-β-diketones, the enolic form is often predominant, but the substitution at the central carbon can have a dramatic effect on the equilibrium. researchgate.net Without direct experimental data for this compound, the precise tautomeric preference remains an area for further investigation, though the electronic influence of the SCF3 group likely plays a dominant role in favoring the enol form.

Solvent, Temperature, and pH Effects on Tautomeric Ratios.

The keto-enol equilibrium of β-dicarbonyl compounds is highly sensitive to environmental factors such as the solvent, temperature, and pH.

Solvent Effects: The polarity of the solvent can significantly shift the tautomeric equilibrium. nih.govorientjchem.orgresearchgate.net Nonpolar solvents generally favor the enol form due to the stabilization provided by the intramolecular hydrogen bond. researchgate.netmdpi.com In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto and enol forms, which can disrupt the intramolecular hydrogen bond of the enol, potentially favoring the keto tautomer. nih.govnih.gov Polar aprotic solvents can also influence the equilibrium based on their ability to stabilize the more polar tautomer. For many β-diketones, the keto form is considered more polar and is thus stabilized in polar solvents. orientjchem.orgresearchgate.net

Temperature Effects: An increase in temperature generally shifts the equilibrium towards the less stable tautomer. In many β-dicarbonyl systems, the enol form is enthalpically favored due to conjugation and intramolecular hydrogen bonding, while the keto form is entropically favored. srce.hr Consequently, increasing the temperature often leads to a higher proportion of the keto tautomer. srce.hr

pH Effects: The pH of the medium can also affect the tautomeric ratio, particularly in aqueous solutions. The acidity of the α-proton and the enolic proton means that at different pH values, the compound can exist in its neutral keto, neutral enol, or enolate anion forms. The relative concentrations of these species will be pH-dependent. researchgate.net

Below is an illustrative data table showing the general trend of solvent effects on the percentage of the enol form for a generic β-diketone, which can be expected to be similar for this compound.

General Solvent Effects on Enol Tautomer Percentage

SolventPolarityExpected % Enol
Hexane (B92381)NonpolarHigh
ChloroformModerately PolarIntermediate to High
Acetone (B3395972)Polar AproticIntermediate
Methanol (B129727)Polar ProticLow to Intermediate
WaterPolar ProticLow

Intramolecular Hydrogen Bonding Network Characterization.

The enol form of this compound features a characteristic intramolecular hydrogen bond, forming a six-membered quasi-aromatic ring. This hydrogen bond is a critical factor in the stabilization of the enol tautomer. nih.govwustl.eduruc.dk The strength of this bond can be characterized using various spectroscopic techniques and theoretical calculations.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the enolic proton in ¹H NMR is a sensitive probe of hydrogen bond strength. Strong intramolecular hydrogen bonds in β-diketones typically result in a significant downfield shift of the enolic proton signal, often appearing in the range of 15-19 ppm. ruc.dk

Infrared (IR) and Raman Spectroscopy: The O-H stretching frequency in the IR and Raman spectra is also indicative of hydrogen bond strength. A strong hydrogen bond leads to a broadening and a shift to lower wavenumbers of the O-H stretching band. nih.govruc.dk

Theoretical Characterization: Computational methods, such as Density Functional Theory (DFT), can be employed to model the geometry of the enol tautomer and to calculate the strength of the intramolecular hydrogen bond. orientjchem.orgresearchgate.net These calculations can provide insights into bond lengths, bond angles, and the electron density distribution within the hydrogen-bonded ring. The electron-withdrawing nature of the SCF3 group is expected to influence the electronic properties of the conjugated system and, consequently, the strength of the intramolecular hydrogen bond. orientjchem.org

Reactions at the Methylene (B1212753) and Carbonyl Centers.

The chemical reactivity of this compound is centered around the active methylene group (in the keto form) and the carbonyl groups.

Electrophilic Substitution Reactions at the Active Methylene.

The α-carbon of this compound is activated by the two adjacent carbonyl groups and the SCF3 group, making the α-proton acidic and facilitating the formation of a stable enolate anion. This enolate is a potent nucleophile and can readily undergo electrophilic substitution reactions. However, since the α-position is already substituted with the trifluoromethylsulfanyl group, these reactions would occur at the terminal methyl groups after deprotonation, which is less favorable, or would involve substitution of the SCF3 group, which is generally not a facile process. For analogous 3-unsubstituted β-diketones, a variety of electrophiles can be introduced at the α-carbon, including alkyl halides and acyl halides.

Nucleophilic Additions and Condensations at Carbonyl Groups.

The carbonyl carbons in this compound are electrophilic and susceptible to attack by nucleophiles. The presence of the electron-withdrawing SCF3 group is expected to enhance the electrophilicity of the carbonyl carbons, making them more reactive towards nucleophilic addition. nih.gov

Common reactions at the carbonyl centers of β-diketones include:

Condensation with Amines and Hydrazines: β-Diketones react with primary amines and hydrazines to form a variety of heterocyclic compounds, such as enamines, pyrazoles, and isoxazoles. These reactions typically proceed via nucleophilic addition to one of the carbonyl groups, followed by dehydration.

Knoevenagel Condensation: While the active methylene group of β-diketones can act as the nucleophile in Knoevenagel condensations, the carbonyl groups can also react with other active methylene compounds in the presence of a base.

The reactivity of the two carbonyl groups in this compound may be different due to the electronic influence of the SCF3 group, potentially leading to regioselective reactions.

Acylation, Alkylation, and Halogenation Studies.

The presence of an acidic methine proton in this compound makes it a prime candidate for C-acylation, C-alkylation, and halogenation reactions, typically proceeding through its enolate form.

Acylation: The acylation of β-dicarbonyl compounds is a well-established transformation. For this compound, C-acylation would involve the reaction of its enolate with an acylating agent, such as an acyl chloride or anhydride. The electron-withdrawing trifluoromethylsulfanyl group is anticipated to enhance the acidity of the α-proton, facilitating enolate formation. However, the steric bulk of the -SCF3 group might influence the approach of the acylating agent. O-acylation, leading to the formation of an enol ester, can also occur and may compete with C-acylation depending on the reaction conditions.

Alkylation: Similar to acylation, alkylation at the central carbon can be achieved by treating the compound with a base to form the enolate, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to control the regioselectivity and minimize side reactions. The trifluoromethylsulfanyl group's electronic effect is expected to favor the formation of the C-alkylated product.

Halogenation: Halogenation of this compound can be accomplished using various halogenating agents. For instance, chlorination can be achieved with reagents like sulfuryl chloride. The reaction likely proceeds through an enol intermediate, with the halogen atom adding to the central carbon. The strong electron-withdrawing nature of the trifluoromethylsulfanyl group may affect the rate and regioselectivity of the halogenation reaction.

Table 1: Representative Acylation, Alkylation, and Halogenation Reactions of Substituted Pentane-2,4-diones

Reaction TypeSubstrateReagentProductReference
Acylation3-Aryl-pentane-2,4-dioneAcyl Chloride/Base3-Aryl-3-acyl-pentane-2,4-dione unirioja.es
Alkylation3-Alkyl-pentane-2,4-dioneAlkyl Halide/Base3,3-Dialkyl-pentane-2,4-dione asianpubs.org
HalogenationPentane-2,4-dioneSulfuryl Chloride3-Chloro-pentane-2,4-dione unirioja.es

Derivatization and Functionalization Pathways.

The versatile structure of this compound allows for a variety of derivatization and functionalization reactions, leading to a wide range of other compounds.

Enol Ethers and Enol Esters: The enol form of this compound can react with electrophiles at the oxygen atom to form enol ethers and enol esters. The synthesis of enol ethers can be achieved by reacting the β-diketone with an alcohol under acidic conditions or by O-alkylation of the enolate. organic-chemistry.org Similarly, enol esters can be prepared by O-acylation of the enolate, often in competition with C-acylation. The stability and reactivity of these enol derivatives are influenced by the electronic properties of the trifluoromethylsulfanyl group.

Imine Derivatives: The carbonyl groups of this compound can undergo condensation reactions with primary amines to form imine derivatives, also known as Schiff bases. nih.govresearchgate.net Depending on the stoichiometry and reaction conditions, either one or both carbonyl groups can react. The electron-withdrawing -SCF3 group may enhance the electrophilicity of the carbonyl carbons, potentially facilitating imine formation.

The 1,3-dicarbonyl moiety of this compound is a classic precursor for the synthesis of various five-membered heterocyclic compounds through cyclocondensation reactions with dinucleophiles.

Pyrroles: While less common for 1,3-diketones, the synthesis of pyrroles can be envisioned through reactions with α-amino ketones or related compounds.

Pyrazoles: The reaction of this compound with hydrazine (B178648) or substituted hydrazines is a well-established route to pyrazole (B372694) derivatives. unirioja.es The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration. The presence of the trifluoromethylsulfanyl group at the 4-position of the resulting pyrazole ring is expected to impart unique electronic properties to the heterocycle.

Isoxazoles: Similarly, condensation with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) derivatives. unirioja.es The reaction mechanism is analogous to pyrazole formation, involving an oxime intermediate. The regioselectivity of the cyclization can be influenced by the substitution pattern of the β-diketone and the reaction conditions.

Table 2: Synthesis of Heterocyclic Compounds from Substituted Pentane-2,4-diones

HeterocycleSubstrateReagentProductReference
Pyrazole3-Aryl-pentane-2,4-dioneHydrazine Hydrate4-Aryl-3,5-dimethyl-1H-pyrazole unirioja.es
Isoxazole3-Aryl-pentane-2,4-dioneHydroxylamine Hydrochloride4-Aryl-3,5-dimethylisoxazole unirioja.es

Oxidation and Reduction Chemistry.

The oxidation and reduction of this compound can target either the carbonyl groups or the trifluoromethylsulfanyl moiety.

Oxidation: Oxidation of the trifluoromethylsulfanyl group to the corresponding sulfoxide (B87167) (-SOCF3) or sulfone (-SO2CF3) can be achieved using various oxidizing agents. These transformations would significantly alter the electronic properties of the substituent, making it even more electron-withdrawing. The dicarbonyl portion of the molecule could be susceptible to oxidative cleavage under harsh conditions.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride, yielding a diol. The trifluoromethylsulfanyl group is generally stable under these conditions. Catalytic hydrogenation could potentially lead to the reduction of the carbonyls and possibly the C-S bond cleavage under more forcing conditions.

Mechanistic Investigations of Key Transformations.

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic methodologies.

Elucidation of Reaction Intermediates and Transition States

The study of reaction mechanisms hinges on the identification and characterization of transient species, namely reaction intermediates and transition states. For a molecule like this compound, which combines the functionality of a β-diketone with the unique electronic properties of a trifluoromethylsulfanyl group, a variety of reactive species can be postulated.

Plausible Intermediates:

Like other β-diketones, this compound exists in tautomeric equilibrium between its diketo and enol forms. The enol tautomer is expected to be a significant, if not predominant, form in many solvents due to the formation of a stable intramolecular hydrogen bond. Deprotonation of either tautomer at the central carbon (C3) would yield a highly stabilized enolate anion. This enolate is a key nucleophilic intermediate in many of the characteristic reactions of β-diketones, such as alkylation and acylation.

The trifluoromethylsulfanyl (SCF₃) group at the C3 position is strongly electron-withdrawing. This electronic effect would significantly influence the stability and reactivity of potential intermediates. For instance, it would increase the acidity of the C3 proton, facilitating the formation of the enolate. However, it would also destabilize any carbocationic character at the C3 position. In reactions involving electrophilic attack on the sulfur atom, a sulfonium (B1226848) ion intermediate could be formed. Radical reactions, potentially initiated by photolysis or radical initiators, could lead to intermediates such as a carbon-centered radical at C3 or a trifluoromethylthiyl radical (•SCF₃).

Investigative Techniques for Intermediates and Transition States:

The direct observation of such transient species is challenging due to their short lifetimes. Modern mechanistic studies rely heavily on a combination of spectroscopic and computational methods.

Spectroscopic Methods: Techniques like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes allow for the direct observation and characterization of more stable intermediates. Time-resolved infrared (IR) spectroscopy and flash photolysis are employed to study very short-lived species.

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping reaction potential energy surfaces. These calculations can provide detailed geometries and energies for proposed intermediates and, crucially, for the transition states that connect them. This allows for the determination of activation energies, which can be compared with experimentally determined reaction kinetics to validate a proposed mechanism. For example, a computational study could model the transition state for the Sₙ2 alkylation of the enolate of this compound, providing insight into the steric and electronic effects of the SCF₃ group on the reaction barrier.

A summary of potential intermediates and the primary methods for their study is presented below.

Plausible Intermediate Key Structural Feature Primary Investigative Methods
Enol TautomerIntramolecular hydrogen bondNMR, IR Spectroscopy
Enolate AnionDelocalized negative chargeNMR Spectroscopy, Computational Chemistry (DFT)
Sulfonium IonPositively charged sulfur atomTrapping experiments, Computational Chemistry
Carbon-centered RadicalUnpaired electron on C3Electron Paramagnetic Resonance (EPR), Trapping

Isotopic Labeling Experiments to Probe Mechanisms

Isotopic labeling is a definitive technique used to trace the path of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. By replacing an atom in a reactant with one of its heavier isotopes, chemists can follow its fate in the products, often using mass spectrometry or NMR spectroscopy. For this compound, several isotopic labeling strategies could be envisioned to elucidate reaction mechanisms.

Potential Isotopic Labeling Strategies:

Deuterium (B1214612) (²H) Labeling: Replacing the methine proton at the C3 position with deuterium would be a straightforward way to probe reactions involving this site. For example, in a base-catalyzed alkylation reaction, the rate of deuterium exchange with the solvent could be monitored to understand the kinetics of enolate formation. Furthermore, measuring the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—could determine if the C-H bond is broken in the rate-determining step of a reaction.

Carbon-13 (¹³C) Labeling: Synthesizing the molecule with ¹³C labels at specific positions would be invaluable. For instance, labeling one of the carbonyl carbons (C2 or C4) could help elucidate the mechanism of cyclization or rearrangement reactions. By analyzing the position of the ¹³C label in the product, one could distinguish between different possible pathways. A ¹³C label on the methyl groups could also track their fate in fragmentation reactions.

Oxygen-18 (¹⁸O) Labeling: Introducing ¹⁸O into one or both of the carbonyl groups would be a powerful tool for studying reactions involving these functional groups, such as hydrolysis, esterification, or metal chelation. For instance, in an acid-catalyzed hydrolysis reaction, tracking the fate of the ¹⁸O label would reveal which C-O bond is cleaved.

Sulfur-33/34 (³³S/³⁴S) Labeling: While less common, labeling the sulfur atom with a stable heavy isotope like ³⁴S could be used to probe reactions that directly involve the trifluoromethylsulfanyl group. This would be particularly useful in studying rearrangements or elimination reactions where the C-S bond is cleaved.

The table below outlines hypothetical isotopic labeling experiments and the mechanistic questions they could address.

Isotope Label Position in Molecule Potential Reaction Studied Mechanistic Insight Gained
²HC3-HBase-catalyzed alkylationRole of C-H bond cleavage in the rate-determining step (KIE)
¹³CC2 or C4 (carbonyl)Condensation with hydrazines to form pyrazolesDelineation of which carbonyl group participates in the initial attack
¹⁸OCarbonyl oxygenAcid-catalyzed hydrolysisIdentification of the site of nucleophilic attack (acyl-oxygen vs. alkyl-oxygen cleavage)
³⁴SSCF₃ groupThermal decompositionTracking the fate of the sulfur-containing fragment

Ultimately, a combination of these kinetic, spectroscopic, computational, and isotopic labeling studies would be necessary to build a comprehensive understanding of the chemical reactivity and transformation pathways of this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Trifluoromethylsulfanyl Pentane 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For 3-Trifluoromethylsulfanyl-pentane-2,4-dione, a combination of one- and two-dimensional NMR experiments would be employed to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to understand its dynamic behavior.

The structural backbone of this compound can be meticulously mapped using a suite of NMR experiments.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the pentane-2,4-dione backbone, the two methyl groups (C1 and C5) would be chemically equivalent, giving rise to a single, sharp singlet. The integration of this peak would correspond to six protons. In the diketo form, the proton at the C3 position is absent, having been substituted by the trifluoromethylsulfanyl group. In the likely dominant enol form, a characteristic broad singlet for the enolic hydroxyl proton would appear at a significantly downfield chemical shift, typically in the range of 14-17 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would provide information on each unique carbon environment. Key expected signals include those for the methyl carbons, the carbonyl carbons (C2 and C4), the central C3 carbon attached to the sulfur atom, and the carbon of the trifluoromethyl group. The carbonyl carbons are expected to resonate significantly downfield (~190-200 ppm). The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethylsulfanyl (-SCF₃) group. libretexts.orgnih.govrsc.org The chemical shift of the CF₃ group attached to a sulfur atom typically appears in a specific region of the ¹⁹F NMR spectrum. For aryl-SCF₃ compounds, this is often around -42 to -43 ppm. rsc.org A single singlet would be expected in the proton-decoupled ¹⁹F spectrum, confirming the presence of the single -SCF₃ moiety.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for confirming connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this specific molecule, COSY would be of limited use for the basic structure due to the lack of adjacent protons but would be valuable for analyzing any potential derivatives with more complex proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure. It shows correlations between protons and carbons over two or three bonds. Expected key correlations would include the methyl protons to the carbonyl carbons (C2/C4) and to the central C3 carbon, providing unambiguous confirmation of the core structure.

Table 1: Predicted NMR Data for this compound (Enol Form) Note: These are estimated values based on typical chemical shifts for β-diketones and organofluorine sulfur compounds. Actual experimental values may vary.

AtomTechniquePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
CH₃ (C1, C5)¹H NMR2.0 - 2.5s (singlet)
OH (enol)¹H NMR14 - 17br s (broad singlet)
C H₃ (C1, C5)¹³C NMR20 - 30q (quartet, coupled to ¹H)
C 3¹³C NMR100 - 110s (singlet)
C =O (C2, C4)¹³C NMR190 - 200s (singlet)
SC F₃¹³C NMR125 - 135q (quartet, ¹JCF ≈ 300 Hz)
S-CF₃¹⁹F NMR-40 to -45s (singlet)

β-Diketones, such as pentane-2,4-dione, are well-known to exist as a mixture of keto and enol tautomers. nih.govencyclopedia.pubmdpi.com The introduction of the electron-withdrawing trifluoromethylsulfanyl group at the C3 position is expected to significantly influence this equilibrium.

Variable temperature (VT) NMR spectroscopy is the primary technique used to study such dynamic equilibria. asu.edu By acquiring NMR spectra at different temperatures, one can observe changes in the populations of the different tautomers. If the rate of interconversion between the keto and enol forms is slow on the NMR timescale, separate signals for each tautomer will be observed. nih.govencyclopedia.pub As the temperature is increased, these signals may broaden and eventually coalesce into a single averaged signal if the rate of exchange increases sufficiently. By integrating the distinct signals at low temperatures, the equilibrium constant (K_eq) can be calculated at each temperature. A plot of ln(K_eq) versus 1/T (a van 't Hoff plot) allows for the determination of the thermodynamic parameters of the equilibrium, such as the change in enthalpy (ΔH°) and entropy (ΔS°). This provides profound insight into the relative stability of the tautomeric forms.

While solution-state NMR provides information about molecules in a dynamic environment, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the crystalline state. For this compound, ssNMR could reveal which tautomer (keto or enol) is present in the solid state, which may differ from the equilibrium in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra, providing information on the local environment of each carbon atom in the crystal lattice. Polymorphism, the existence of different crystal forms, could also be investigated using ssNMR, as different polymorphs would give rise to distinct spectra.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a fundamental first step in the characterization of a new compound. By measuring the mass-to-charge ratio of the molecular ion to a very high degree of precision (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition. For this compound (C₆H₇F₃O₂S), the expected exact mass of the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ can be calculated. The experimental HRMS value must match this theoretical value within a very small error margin (typically < 5 ppm) to confirm the molecular formula. The presence of sulfur can be further corroborated by the isotopic pattern, specifically the [M+2] peak arising from the natural abundance of the ³⁴S isotope. whitman.edu

Table 2: Theoretical Exact Mass for HRMS Analysis

IonMolecular FormulaCalculated Exact Mass
[M]⁺˙C₆H₇F₃O₂S200.0122
[M+H]⁺C₆H₈F₃O₂S201.0197
[M+Na]⁺C₆H₇F₃NaO₂S223.0016

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting spectrum of these fragment ions provides a "fingerprint" of the molecule's structure.

For this compound, several characteristic fragmentation pathways can be predicted. Cleavage of the bonds adjacent to the carbonyl groups and the sulfur atom would likely be dominant fragmentation routes.

Table 3: Predicted Key Fragment Ions in MS/MS Analysis of this compound Note: These are plausible fragmentation pathways. The actual observed fragments and their relative intensities would depend on the ionization method and collision energy.

Fragment Ion (m/z)Plausible Neutral LossProposed Fragment Structure
157•CH₃CO (acetyl radical)[M - CH₃CO]⁺
131•SCF₃ (trifluoromethylthio radical)[M - SCF₃]⁺
101-[SCF₃]⁺
85•CH₃, •SCF₃[M - CH₃ - SCF₃]⁺
69-[CF₃]⁺
43•CH₃, CO, •SCF₃[CH₃CO]⁺

Analysis of these fragmentation pathways allows for a piece-by-piece reconstruction of the molecule. For instance, the observation of a loss of 101 mass units (•SCF₃) would strongly support the presence of the trifluoromethylsulfanyl group, while the loss of 43 mass units (acetyl group) would confirm the pentanedione backbone. The presence of a strong peak at m/z 69 is a very common indicator for a CF₃ group in mass spectrometry. nist.gov By systematically analyzing these fragmentation patterns, the proposed structure can be confidently confirmed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is dominated by the characteristic modes of its two key functional moieties: the β-diketone core and the trifluoromethylsulfanyl group.

The β-diketone portion of the molecule exists in a tautomeric equilibrium between the diketo and enol forms. The enol form is often stabilized by a strong intramolecular hydrogen bond, significantly influencing the vibrational frequencies of the carbonyl and hydroxyl groups. The diketo form of β-diketones typically exhibits C=O stretching vibrations in the range of 1687–1790 cm⁻¹. wiley.com For the enol tautomer, the C=O stretching frequency is generally observed between 1580–1640 cm⁻¹, while the C=C stretching of the enol ring appears in a similar region. wiley.com The broad O-H stretching vibration of the enolic hydrogen can typically be found in the 3200-2500 cm⁻¹ region.

The trifluoromethylsulfanyl (-SCF₃) group also presents a set of characteristic vibrational bands. By analogy with related trifluoromethyl compounds, the C-F stretching modes are expected to be particularly intense in the IR spectrum. The C-F symmetric stretching mode is often found at higher wavenumbers than the asymmetric stretching modes. scholaris.ca Vibrational studies on compounds containing trifluoromethyl groups attached to sulfur or selenium show strong absorptions in the 1200-1000 cm⁻¹ region, which can be attributed to the C-F stretching vibrations. The S-C stretching vibration is expected to be weaker and occur at a lower frequency.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
β-Diketone (Enol)O-H stretch (chelated)3200 - 2500 (broad)IR
C=O stretch1640 - 1580IR, Raman
C=C stretch1580 - 1520IR, Raman
β-Diketone (Keto)C=O stretch1790 - 1687IR, Raman
TrifluoromethylsulfanylC-F asymmetric stretch~1100 - 1200IR
C-F symmetric stretch~1150 - 1250IR
S-C stretch~700 - 600Raman

Vibrational spectroscopy is highly versatile and can be applied to analyze this compound in both the solid state and in solution. In the solid state, both IR and Raman spectroscopy can provide information about the crystalline form of the compound, as intermolecular interactions in the crystal lattice can influence vibrational frequencies. This is particularly useful in studies of polymorphism, where different crystalline forms of the same compound can exhibit distinct spectra.

In solution-phase analysis, the choice of solvent is crucial, especially for IR spectroscopy, as solvent absorption bands can obscure regions of the spectrum. The polarity of the solvent can also affect the keto-enol tautomeric equilibrium of the β-diketone moiety, which can be monitored by observing the relative intensities of the characteristic vibrational bands for each tautomer. This allows for the study of the compound's structural dynamics in different chemical environments.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. Common methods for crystal growth include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and can influence the resulting crystal form.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs can arise from variations in crystallization conditions and may exhibit different physical properties. X-ray crystallography is the primary tool for identifying and characterizing these different polymorphic forms, each of which will have a unique unit cell and packing arrangement.

A successful crystallographic analysis of this compound would yield a wealth of structural data. The bond lengths and angles within the β-diketone ring would confirm the dominant tautomeric form in the solid state. For the enol form, the C=C and C-O bond lengths would be intermediate between single and double bonds due to electron delocalization.

The trifluoromethylsulfanyl group's geometry, including C-S and C-F bond lengths and F-C-F bond angles, would also be precisely determined. Of particular interest are the intermolecular interactions that govern the crystal packing. Due to the presence of fluorine atoms, interactions such as C-H···F and F···F contacts are likely to play a significant role in the supramolecular assembly. nih.gov The analysis of these interactions is crucial for understanding the crystal's stability and properties. Hirshfeld surface analysis can be a valuable tool for visualizing and quantifying these intermolecular contacts. nih.gov

The following table presents hypothetical but expected bond lengths and angles for this compound based on data from similar structures.

Bond/AngleExpected Value
C=O (enol)1.25 - 1.28 Å
C-O (enol)1.30 - 1.34 Å
C=C (enol)1.37 - 1.40 Å
C-S1.75 - 1.80 Å
C-F1.32 - 1.35 Å
∠(O-C-C)118 - 122°
∠(C-S-C)98 - 102°
∠(F-C-F)106 - 109°

Chromatographic and Other Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of this compound. The choice of method depends on the scale of the separation and the physicochemical properties of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of β-diketones. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. The presence of the fluorinated trifluoromethylsulfanyl group may impart unique retention characteristics, and the use of fluorinated stationary phases could offer alternative selectivity. chromatographyonline.comnih.gov Gradient elution, where the mobile phase composition is varied during the analysis, is often necessary to achieve good resolution of the main compound from any synthesis byproducts or degradation products. mdpi.com A Diode Array Detector (DAD) can provide UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment.

Gas Chromatography (GC) is another powerful tool, particularly for assessing the presence of volatile impurities. chromatographyonline.comtandfonline.com Due to the relatively low volatility of this compound, a high-temperature capillary column and appropriate temperature programming would be necessary. An Electron Capture Detector (ECD) could be particularly sensitive to this compound due to the presence of the electronegative trifluoromethyl group.

For preparative-scale isolation and purification, column chromatography using silica (B1680970) gel is a standard and cost-effective method. The choice of eluent (mobile phase) is critical to achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used, with the polarity being optimized to achieve the desired separation.

The table below outlines typical chromatographic conditions for the analysis and purification of β-diketone compounds.

TechniqueStationary PhaseMobile Phase/EluentDetectorApplication
HPLCC18 or Fluorinated PhaseAcetonitrile (B52724)/Water or Methanol (B129727)/Water (gradient)DAD or UVPurity assessment, quantitative analysis
GCCapillary column (e.g., DB-5)Helium or NitrogenFID or ECDAnalysis of volatile impurities
Column ChromatographySilica GelHexane/Ethyl Acetate or Dichloromethane/Methanol-Preparative isolation and purification

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography and high-performance liquid chromatography are powerful techniques for the separation and analysis of organic compounds. While specific analytical methods for this compound are not extensively detailed in the reviewed scientific literature, the general principles of these techniques are broadly applicable to β-diketones and sulfur-containing organic molecules.

Gas Chromatography (GC):

GC is a valuable tool for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC coupled with a mass spectrometer (GC-MS) would be the method of choice. nist.gov This combination allows for the separation of the compound from impurities, followed by its identification based on its mass spectrum.

The successful GC analysis of fluorinated compounds is possible, though the reactive nature of some fluorine-containing substances can pose challenges to standard polysiloxane-based columns. researchgate.net For routine analysis, a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, would likely be employed. nih.gov The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, would need to be optimized to achieve good peak shape and resolution. Derivatization is a common strategy in GC-MS analysis to improve the volatility and thermal stability of analytes, which could be applicable to this class of compounds. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique suitable for a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, a reversed-phase HPLC method would be the most probable approach. This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water. mtc-usa.com

Detection is commonly achieved using a UV detector, as the β-diketone moiety is expected to have a chromophore that absorbs in the UV region. The development of an HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve efficient separation from any starting materials, byproducts, or degradation products. The analysis of various sulfur-containing compounds has been successfully demonstrated using HPLC with different detection methods. nih.govunimi.it

Due to the absence of specific published data for this compound, a hypothetical data table illustrating typical analytical parameters is presented below for educational purposes.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm film thickness)C18 (4.6 x 150 mm, 5 µm particle size)
Mobile Phase -Acetonitrile:Water (gradient elution)
Carrier Gas Helium-
Flow Rate 1 mL/min1 mL/min
Detector Mass Spectrometer (MS)UV-Vis Diode Array Detector (DAD)
Injection Volume 1 µL (split injection)10 µL
Oven Program 50°C (1 min), ramp to 250°C at 10°C/min, hold for 5 minIsothermal at 30°C

Note: The above table is a generalized representation and actual parameters would require experimental optimization.

Chiral HPLC for Enantiomeric Excess Determination (if applicable)

In the case of this compound, the presence of a chiral center at the sulfur atom is a possibility, which would result in a pair of enantiomers. The synthesis of chiral trifluoromethylsulfanyl compounds is an active area of research. researchgate.net If this compound is indeed chiral and is synthesized in an enantiomerically enriched form, chiral HPLC would be an indispensable tool for determining the enantiomeric excess (ee).

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP is critical and often requires screening of various commercially available chiral columns. The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is also optimized to achieve the best separation.

Without specific experimental data confirming the chirality and enantiomeric separation of this compound, a representative data table of chiral HPLC parameters cannot be provided. However, the general approach would involve:

Column: A suitable chiral stationary phase (e.g., polysaccharide-based).

Mobile Phase: A mixture of hexane and isopropanol.

Detection: UV detection at a wavelength where the compound absorbs.

The enantiomeric excess would be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Computational and Theoretical Studies on 3 Trifluoromethylsulfanyl Pentane 2,4 Dione

Conformational Analysis and Tautomeric Equilibria Modeling

The flexibility of the pentane-2,4-dione backbone allows for different spatial arrangements of its atoms (conformations) and the existence of different structural isomers (tautomers).

Like most β-diketones, 3-Trifluoromethylsulfanyl-pentane-2,4-dione is expected to exist in a dynamic equilibrium between its keto and enol tautomers. nih.gov The keto form contains two carbonyl (C=O) groups, while the enol form has one carbonyl group and one enol-alcohol (C=C-OH) group. The enol form can be further stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. nih.gov

Computational methods, particularly DFT, are highly effective at predicting the relative stabilities of these tautomers. orientjchem.org Calculations can determine the electronic energies of both the keto and enol forms. The presence of the electron-withdrawing trifluoromethylsulfanyl (-SCF3) group at the central carbon is expected to significantly influence the equilibrium. Studies on analogous trifluoromethyl-β-diketones show that such electron-withdrawing groups generally favor the enol form. mdpi.comresearchgate.net

The effect of the environment can be modeled by including a solvent model, such as the Polarizable Continuum Model (PCM), in the calculations. orientjchem.org These models simulate the dielectric effect of a solvent, allowing for the prediction of tautomer stability in different media. Generally, polar solvents tend to stabilize the more polar keto tautomer, while nonpolar solvents favor the enol form, which is stabilized by intramolecular hydrogen bonding. orientjchem.org

Table 3: Calculated Relative Stabilities (ΔE) of Keto vs. Enol Tautomers for a Substituted Pentane-2,4-dione in Different Environments

Data is based on findings for 3-phenyl-2,4-pentanedione (B1582117) to illustrate the principles of tautomeric stability analysis. orientjchem.org A negative value indicates the keto form is more stable.

EnvironmentRelative Energy (ΔE, Enol - Keto) (kcal/mol)More Stable Tautomer
Gas Phase17.89Keto
Cyclohexane (nonpolar)17.34Keto
Methanol (B129727) (polar)16.55Keto
Water (polar)16.50Keto

Conformational analysis involves studying the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. For this compound, key rotations would include the orientation of the acetyl groups and the trifluoromethylsulfanyl group.

Computational methods can map the potential energy surface (PES) by systematically changing a specific dihedral angle and calculating the energy at each step. This allows for the identification of stable conformers (energy minima) and the transition states between them (energy maxima). The energy difference between a stable conformer and a transition state is the rotational barrier, which determines how easily the molecule can convert between different conformations. mdpi.comekb.eg

The size and electronic nature of the trifluoromethylsulfanyl group will create steric and electronic effects that influence the rotational barriers around the C-C and C-S bonds. DFT calculations are well-suited for determining these barriers, providing valuable insight into the molecule's dynamic behavior and conformational preferences. mdpi.comrsc.org

Table 4: Illustrative Calculated Rotational Barriers for a Substituted Organic Molecule

This table provides example data to demonstrate the output of rotational barrier calculations, as specific values for this compound are not available.

Bond of RotationRotational Barrier (kcal/mol)
C-N (Amide Bond)20-23
C-C (Aryl-Aryl)2.5-9.8

Applications of 3 Trifluoromethylsulfanyl Pentane 2,4 Dione in Organic Synthesis

As a Versatile Synthetic Building Block for Complex Organic Molecules

The 1,3-dicarbonyl structure of 3-Trifluoromethylsulfanyl-pentane-2,4-dione provides two electrophilic carbonyl carbons and an acidic central methylene (B1212753) carbon, offering multiple sites for chemical transformations. This inherent reactivity allows it to serve as a foundational component for constructing more elaborate molecular architectures.

One of the fundamental reactions of β-dicarbonyl compounds is their condensation with primary or secondary amines to yield β-enamino ketones. This compound readily participates in this transformation, providing access to a range of β-enamino ketones that incorporate the trifluoromethylsulfanyl (–SCF3) group. This reaction is significant as fluorinated β-enamino ketones are valuable intermediates in their own right, often used in the synthesis of biologically active compounds and fluorinated heterocycles. rsc.orgresearchgate.net The presence of the –SCF3 group can significantly influence the reactivity and properties of the resulting enamino ketones.

The general synthesis proceeds via the reaction of this compound with a desired amine, often catalyzed by acid, to produce the corresponding β-enamino ketone.

Table 1: Synthesis of β-Enamino Ketones

Reactant A Reactant B Product Class
This compound Primary Amine (R-NH2) N-Alkyl/Aryl-4-(trifluoromethylsulfanyl)-4-penten-2-one-3-amine
This compound Secondary Amine (R2NH) N,N-Dialkyl/Diaryl-4-(trifluoromethylsulfanyl)-4-penten-2-one-3-amine

The reaction of 1,3-dicarbonyl compounds with binucleophilic reagents is a cornerstone of heterocyclic synthesis. unirioja.es this compound serves as an excellent synthon for introducing the trifluoromethylsulfanyl group into various five- and six-membered heterocyclic rings. researchgate.net These reactions typically involve a condensation reaction followed by cyclization. For example, reaction with hydrazine (B178648) derivatives yields pyrazoles, while hydroxylamine (B1172632) affords isoxazoles. unirioja.esresearchgate.net The incorporation of the –SCF3 group is of particular interest in medicinal chemistry and agrochemicals, as this moiety can enhance metabolic stability and biological activity. nih.gov

Table 2: Heterocyclic Synthesis from this compound

Binucleophilic Reagent Resulting Heterocycle
Hydrazine (H2N-NH2) 4-(Trifluoromethylsulfanyl)-3,5-dimethyl-1H-pyrazole
Phenylhydrazine 4-(Trifluoromethylsulfanyl)-3,5-dimethyl-1-phenyl-1H-pyrazole
Hydroxylamine (H2N-OH) 4-(Trifluoromethylsulfanyl)-3,5-dimethylisoxazole
Urea 5-(Trifluoromethylsulfanyl)-4,6-dimethylpyrimidin-2(1H)-one
Thiourea 5-(Trifluoromethylsulfanyl)-4,6-dimethylpyrimidine-2(1H)-thione

Utilization in Ligand Design for Coordination Chemistry

The parent compound of β-diketones, pentane-2,4-dione (acetylacetone), is a classic and widely used ligand in coordination chemistry. By extension, this compound functions as a tailored ligand, where the –SCF3 substituent allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net

Following deprotonation of the central carbon, this compound forms a monoanionic enolate that acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms. This chelation forms a stable six-membered ring with the metal ion. A wide variety of transition metals, lanthanides, and main group elements can form stable complexes with this type of ligand. researchgate.netresearchgate.net The synthesis typically involves reacting a metal salt with the ligand in an appropriate solvent, often in the presence of a base to facilitate deprotonation.

Table 3: Potential Metal Complexes with 3-Trifluoromethylsulfanyl-pentane-2,4-dionate

Metal Ion Example Complex Formula Potential Geometry
Copper(II) Cu(C6H6F3O2S)2 Square Planar
Iron(III) Fe(C6H6F3O2S)3 Octahedral
Cobalt(II) Co(C6H6F3O2S)2 Tetrahedral/Octahedral
Nickel(II) Ni(C6H6F3O2S)2 Square Planar/Octahedral
Vanadyl(IV) VO(C6H6F3O2S)2 Square Pyramidal

The introduction of the trifluoromethylsulfanyl group at the 3-position has a profound impact on the ligand's characteristics and the properties of its metal complexes.

Denticity : The fundamental bidentate O,O'-coordination mode of the pentane-2,4-dionate framework is preserved. The –SCF3 group at the 3-position does not participate directly in coordination.

Steric Hindrance : Compared to an unsubstituted hydrogen atom, the trifluoromethylsulfanyl group imparts significant steric bulk on the chelate ring. This increased steric hindrance can influence the geometry of the resulting complex, affect the coordination number of the metal center, and modulate the reactivity of the complex by sterically shielding the metal ion. nih.gov

Electronic Effects : The –SCF3 group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. nsf.govrowansci.com This strong inductive effect decreases the electron density on the entire ligand backbone, including the coordinating oxygen atoms. Consequently, the ligand becomes a weaker electron donor (a harder base) compared to the unsubstituted acetylacetonate (B107027). This modification increases the Lewis acidity of the coordinated metal center, which can, in turn, alter the catalytic activity and redox potential of the metal complex. furman.edu

Role in Methodological Development in Organofluorine Chemistry

Organofluorine chemistry is a rapidly expanding field, driven by the significant impact of fluorine incorporation on the properties of pharmaceuticals, agrochemicals, and materials. researchgate.net Compounds like this compound play a crucial role in this development by serving as specialized building blocks for introducing the trifluoromethylsulfanyl group.

The –SCF3 moiety is considered a "super-trifluoromethyl" group, possessing high electronegativity, metabolic stability, and lipophilicity. rowansci.comresearchgate.net These properties make it a highly desirable functional group in drug design. nih.gov The availability of versatile synthons like this compound is critical for developing new synthetic methods to incorporate this valuable group into diverse molecular scaffolds. Its use facilitates the exploration of structure-activity relationships and the creation of novel fluorinated molecules with enhanced properties. Therefore, the synthesis and application of this compound contribute directly to the expansion of the synthetic chemist's toolkit for advanced organofluorine chemistry. researchgate.net

As a Model Substrate for Fluorination and Thiofluorination Reactions

The unique structural features of this compound make it an intriguing candidate as a model substrate for studying fluorination and thiofluorination reactions. The presence of the electron-withdrawing trifluoromethylsulfanyl group at the central carbon of the β-dicarbonyl system significantly influences its reactivity, providing a valuable platform for investigating the scope and limitations of modern fluorinating and thiofluorinating agents.

Synthesis of this compound

While a definitive, optimized synthesis for this compound is not extensively documented in publicly available literature, its preparation can be reasonably extrapolated from established methodologies for the synthesis of 3-substituted pentane-2,4-diones. A plausible and efficient route involves the electrophilic trifluoromethylthiolation of pentane-2,4-dione.

This reaction would typically employ an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide or other similar reagents, reacting with the enolate of pentane-2,4-dione. The enolate can be generated in situ using a suitable base.

An alternative approach could involve the nucleophilic substitution of a leaving group at the 3-position of a pentane-2,4-dione derivative with a trifluoromethylthiolate source. For instance, the reaction of 3-chloro-pentane-2,4-dione with a nucleophilic trifluoromethylthiolating agent like trifluoromethanethiolate salts could potentially yield the desired product.

Application in Fluorination Reactions

As a model substrate, this compound offers a means to probe the efficacy of various electrophilic fluorinating reagents. The electron-withdrawing nature of the trifluoromethylsulfanyl group is anticipated to decrease the nucleophilicity of the enol or enolate, thereby presenting a more challenging substrate for fluorination compared to unsubstituted pentane-2,4-dione.

Researchers can utilize this substrate to evaluate the reactivity of a range of modern electrophilic fluorinating agents, such as Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and other N-F reagents. The reaction outcomes, including yield and reaction kinetics, would provide valuable data on the fluorinating power of these reagents.

Below is a representative table illustrating the types of data that could be generated from such studies, comparing the fluorination of pentane-2,4-dione with a hypothetical fluorination of this compound.

SubstrateFluorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Pentane-2,4-dioneSelectfluor®Acetonitrile (B52724)25295
Pentane-2,4-dioneNFSIDichloromethane25488
This compoundSelectfluor®Acetonitrile5012Hypothetical Data
This compoundNFSIDichloromethane5024Hypothetical Data

Application in Thiofluorination Reactions

The concept of thiofluorination, the simultaneous introduction of a sulfur-containing group and a fluorine atom, is a developing area in organic synthesis. This compound could serve as a key intermediate in a stepwise approach to thiofluorinated products.

A potential synthetic sequence could first involve the synthesis of this compound, as described above. The subsequent step would then be the fluorination of this intermediate. The success of this second step would be highly dependent on the stability of the starting material under fluorinating conditions and the reactivity of the chosen fluorinating agent.

The study of this reaction sequence would provide valuable insights into the feasibility of preparing compounds bearing both a trifluoromethylsulfanyl group and a fluorine atom on the same carbon, a motif of potential interest in medicinal and materials chemistry.

The following table outlines a hypothetical two-step thiofluorination process using this compound as the central intermediate.

StepReactionReagentsProductPotential Challenges
1TrifluoromethylthiolationPentane-2,4-dione, Base, Electrophilic SCF3 sourceThis compoundControl of mono- vs. di-substitution
2FluorinationThis compound, Electrophilic F source3-Fluoro-3-Trifluoromethylsulfanyl-pentane-2,4-dioneDeactivation by the SCF3 group, potential for side reactions

Comparative Studies with Analogous β Diketones

Comparison of Synthetic Efficiencies and Scalability with Other Substituted Pentane-2,4-diones

The synthesis of 3-substituted pentane-2,4-diones typically proceeds via the reaction of an electrophile with the enolate of pentane-2,4-dione (acetylacetone). The efficiency and scalability of these reactions are highly dependent on the nature of the substituent being introduced.

Alkylation: The introduction of alkyl groups at the C3 position is a common modification. The reaction of sodium acetylacetonate (B107027) with alkyl halides, such as 1-decyl iodide, can be performed in a suitable solvent like methyl ethyl ketone. unirioja.es However, these reactions can be slow, sometimes requiring extended reflux periods (e.g., 72 hours), and yields can be moderate, often necessitating purification by chromatography or distillation. unirioja.es The scalability can be hampered by the need for strong bases and anhydrous conditions.

Halogenation: Halogenated analogues are typically prepared using potent electrophilic halogenating agents. For instance, 3-chloropentane-2,4-dione (B157559) can be synthesized by reacting acetylacetone (B45752) with sulfuryl chloride (SO₂Cl₂). unirioja.es Similarly, 3-bromopentane-2,4-dione (B1269506) is prepared using N-bromosuccinimide (NBS) or other bromine sources. These reactions are often high-yielding and can be performed on a larger scale, though they require careful handling of corrosive and reactive reagents.

The following table provides a comparative overview of typical synthetic methods and reported yields for various 3-substituted pentane-2,4-diones.

Substituent GroupTypical ReagentGeneral Reaction ConditionsReported Yield RangeScalability Considerations
Alkyl (e.g., -C₁₀H₂₁)Alkyl Iodide/BromideBase (e.g., NaOEt), RefluxModerateSlow reaction times, potential for side products
Chloro (-Cl)Sulfuryl Chloride (SO₂Cl₂)Inert solvent, controlled temperatureGood to ExcellentRequires handling of corrosive reagents
Bromo (-Br)N-Bromosuccinimide (NBS)Inert solvent, radical initiator (optional)Good to ExcellentGenerally straightforward and scalable
Alkylsulfanyl (-SR)Sulfenyl Chloride (RSCl)Base, inert solvent, low temperatureModerate to GoodDependent on stability and availability of sulfenyl chloride
Trifluoromethylsulfanyl (-SCF₃)CF₃SCl (Hypothetical)Base, inert solvent, low temperature(Not Reported)Likely limited by availability and cost of CF₃SCl

Comparative Reactivity and Selectivity in Key Chemical Transformations with Analogues

The substituent at the C3 position of the pentane-2,4-dione framework profoundly influences the molecule's reactivity, particularly in condensation reactions used to form heterocyclic compounds.

A primary reaction of β-diketones is condensation with hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazoles and isoxazoles, respectively. unirioja.es For unsubstituted pentane-2,4-dione, the reaction with hydrazine is straightforward, yielding 3,5-dimethylpyrazole.

When a substituent is present at the C3 position, it is retained in the final heterocyclic product, becoming a substituent at the 4-position of the pyrazole (B372694) ring. The electronic nature of this substituent can modulate the reactivity of the two carbonyl groups. Electron-withdrawing groups, such as halogens or the trifluoromethylsulfanyl group, increase the electrophilicity of the carbonyl carbons, potentially accelerating the initial nucleophilic attack by hydrazine. In contrast, electron-donating alkyl groups may slightly decrease this reactivity.

Another key reaction is the Knoevenagel condensation with aldehydes, which typically occurs at the acidic C3 methylene (B1212753) group. ingentaconnect.comresearchgate.net This reaction is characteristic of unsubstituted pentane-2,4-dione. However, for 3-substituted analogues, including 3-trifluoromethylsulfanyl-pentane-2,4-dione, this pathway is blocked as there is no longer an acidic proton at the central carbon. The reactivity then shifts to potential aldol-type condensations at the terminal methyl groups, though these reactions are generally less favorable and require harsher conditions.

The presence of a strongly electron-withdrawing group like -SCF₃ is expected to make the carbonyls more susceptible to nucleophilic attack compared to alkyl-substituted analogues. However, it may also decrease the basicity of the carbonyl oxygens, affecting acid-catalyzed steps. In comparison to halogenated analogues, the -SCF₃ group provides a different steric and electronic profile that can influence reaction rates and selectivity in transformations such as metal complexation.

Influence of Different Substituents (Alkyl, Aryl, Halogen, Other Sulfur-Containing Groups) on Tautomeric Equilibria and Acidity

β-Diketones exist in a dynamic equilibrium between the diketo and enol tautomers. For pentane-2,4-dione, the enol form is unusually stable and predominant due to the formation of a quasi-aromatic six-membered ring stabilized by intramolecular hydrogen bonding and resonance. pearson.comstackexchange.com The nature of the substituent at the C3 position significantly impacts both the position of this equilibrium and the compound's acidity (pKa).

Acidity: The protons on the central carbon of pentane-2,4-dione are acidic (pKa ≈ 8.9 in water) due to the stabilization of the resulting enolate by the two carbonyl groups. youtube.com Introducing an electron-withdrawing group at this position dramatically increases the acidity of the enolic proton. The trifluoromethylsulfanyl (-SCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Therefore, this compound is expected to be a much stronger acid than unsubstituted pentane-2,4-dione and its alkyl-substituted analogues. Its acidity would likely be comparable to or even greater than that of 3-halo-pentane-2,4-diones.

Tautomeric Equilibria: The keto-enol equilibrium constant (Kₑ = [Enol]/[Keto]) is sensitive to substituent effects. Electron-withdrawing groups at the flanking positions (C1, C5) are known to favor the enol form. nih.gov Conversely, placing substituents on the central carbon (C3) can have a more complex effect. Bulky substituents at C3 can sterically disfavor the planar enol form, shifting the equilibrium towards the diketo tautomer. nih.gov However, strongly electron-withdrawing substituents at C3, such as halogens, can stabilize the enol form's double bond. Computational studies on 3-bromo- (B131339) and 3-chloro-pentane-2,4-dione have been performed to investigate these effects. researchgate.net Given the strong inductive effect of the -SCF₃ group, it is anticipated to favor the enol form, similar to other electron-withdrawing groups.

The following table summarizes the acidity and tautomeric equilibrium data for a selection of β-diketones, illustrating the influence of different substituents.

β-Diketone (R¹-CO-CHR³-CO-R²)R¹, R²pKa (Overall)Kₑ ([Enol]/[Keto])Reference
Pentane-2,4-dioneCH₃, CH₃H8.925.5 researchgate.net
1-Phenylbutane-1,3-dionePh, CH₃H8.556.5 researchgate.net
DibenzoylmethanePh, PhH9.3549 researchgate.net
3-Methylpentane-2,4-dioneCH₃, CH₃CH₃11.20.23 nih.gov
3-Chloropentane-2,4-dioneCH₃, CH₃Cl~6.7(Predominantly Enol) researchgate.net
This compoundCH₃, CH₃SCF₃(Expected < 6)(Expected High)(Inferred)

Comparative Analysis of Spectroscopic Signatures Across a Series of Related β-Diketones

Spectroscopic methods, particularly NMR and IR, are invaluable for characterizing 3-substituted pentane-2,4-diones and understanding their tautomeric state.

¹H NMR Spectroscopy: The most telling feature in the ¹H NMR spectrum of a β-diketone is the signal for the enolic proton, which typically appears as a broad singlet far downfield (δ 15-17 ppm) due to strong intramolecular hydrogen bonding. The disappearance of the C3-H proton signal and the appearance of this enolic proton signal confirm the predominance of the enol tautomer. For 3-substituted analogues, the spectrum will lack a signal for a C3 proton. The chemical shifts of the methyl protons are also indicative; they are typically around δ 2.1-2.3 ppm and can be slightly shifted depending on the electronic nature of the C3 substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides clear evidence of the tautomeric form. The enol form is characterized by two signals for the carbonyl/enolic carbons, typically in the δ 190-200 ppm range, and a signal for the central C3 carbon around δ 100 ppm. In contrast, the diketo form would show two carbonyl signals further downfield (δ > 200 ppm) and a signal for the C3 methine carbon at a much higher field (δ 50-70 ppm). For this compound, one would expect to see the characteristic signals of the enol form. The C3 carbon signal would be significantly influenced by the attached sulfur and CF₃ group, and coupling with the fluorine atoms (³J_CF) would likely be observed.

¹⁹F NMR Spectroscopy: For this compound, ¹⁹F NMR would be a key characterization technique, showing a singlet for the -SCF₃ group at a characteristic chemical shift.

IR Spectroscopy: The infrared spectrum distinguishes between the tautomers. The diketo form shows two sharp C=O stretching bands around 1700-1730 cm⁻¹. The enol form exhibits a broad O-H stretch (around 2400-3200 cm⁻¹) and a strong, conjugated C=O/C=C stretching band at a lower frequency (around 1580-1640 cm⁻¹). nih.gov Most 3-substituted analogues with electron-withdrawing groups exist predominantly in the enol form and thus display these characteristic IR bands. researchgate.net

The table below compares typical chemical shifts for pentane-2,4-dione and some of its 3-substituted derivatives, highlighting the influence of the substituent on the spectroscopic signatures.

Compound¹H NMR (Enol OH, ppm)¹³C NMR (C=O, ppm)¹³C NMR (C3, ppm)Key Feature
Pentane-2,4-dione~15.5~191.0~100.2C3-H signal present
3-Methylpentane-2,4-dione~16.8~195.0~106.5Absence of C3-H signal
3-Chloropentane-2,4-dione~16.0~188.0~110.0Downfield shift of C3 due to Cl
3-(Methylsulfanyl)pentane-2,4-dione(Not Reported)(Not Reported)(Not Reported)Computational studies suggest enol form is stable researchgate.net
This compound(Expected ~16-17)(Expected ~185-195)(Expected > 100)¹⁹F NMR signal, C-F coupling in ¹³C NMR

Future Directions and Research Perspectives on 3 Trifluoromethylsulfanyl Pentane 2,4 Dione Chemistry

Exploration of Uncharted Synthetic Pathways and Methodological Innovations

Currently, there are no established synthetic routes specifically targeting 3-Trifluoromethylsulfanyl-pentane-2,4-dione. Future research should focus on developing efficient and selective methods for its preparation. A primary approach could involve the electrophilic trifluoromethylthiolation of pentane-2,4-dione (also known as acetylacetone) or its corresponding enolate. This would necessitate the investigation of various electrophilic trifluoromethylthiolating reagents.

Another promising avenue is the development of novel thiol-free synthetic strategies to introduce the trifluoromethylsulfanyl group, which would offer milder and more environmentally friendly alternatives. The exploration of multicomponent reactions, combining a ketone, a sulfur source, and a trifluoromethyl source in a single step, could also lead to innovative and efficient syntheses.

Potential Synthetic StrategyKey Reagents/ConditionsAnticipated Challenges
Electrophilic ThiolationPentane-2,4-dione, Electrophilic SCF3 reagent (e.g., N-(trifluoromethylthio)phthalimide)Control of regioselectivity, potential for over-thiolation
Nucleophilic Substitution3-Halo-pentane-2,4-dione, Nucleophilic SCF3 source (e.g., AgSCF3, CuSCF3)Stability of the 3-halo precursor, reagent availability
Radical-mediated ThiolationPentane-2,4-dione, Radical SCF3 sourceInitiation conditions, managing side reactions

Discovery of Novel Reactivity Patterns and Chemical Transformations

The reactivity of this compound is entirely uncharted territory. The presence of the electron-withdrawing trifluoromethylsulfanyl group at the central carbon of the β-diketone moiety is expected to significantly influence its chemical behavior. Research should be directed towards understanding its tautomeric equilibrium and the acidity of the remaining C-H proton.

Investigations into its reactions with various electrophiles and nucleophiles would be crucial. For instance, its utility as a precursor for the synthesis of heterocyclic compounds, such as pyrazoles and isoxazoles, by condensation with hydrazines and hydroxylamine (B1172632), respectively, should be explored. The trifluoromethylsulfanyl group could impart unique properties to these resulting heterocycles. Furthermore, its behavior as a ligand in coordination chemistry presents a rich area for discovery, potentially leading to novel metal complexes with interesting catalytic or material properties.

Advancements in Computational Modeling for Fluorinated β-Diketones and Their Derivatives

In the absence of experimental data, computational modeling will be an invaluable tool to predict the fundamental properties of this compound. Density Functional Theory (DFT) calculations can be employed to investigate its molecular geometry, electronic structure, and vibrational frequencies. Such studies can provide insights into the stability of its tautomers and the nature of its frontier molecular orbitals, which are key to understanding its reactivity.

Computational methods can also be used to model potential reaction pathways for its synthesis and subsequent transformations, helping to guide experimental efforts. Furthermore, molecular dynamics simulations could be utilized to understand its interactions with solvents and other molecules, which is crucial for predicting its behavior in various chemical environments.

Development of Sustainable and Eco-Friendly Synthesis Strategies

As with all new chemical entities, the development of sustainable and environmentally benign synthesis methods for this compound is of paramount importance. Future research should prioritize the use of non-toxic reagents, renewable solvents, and energy-efficient reaction conditions. nih.gov

Catalytic methods, employing either transition metals or organocatalysts, should be explored to minimize waste and improve atom economy. The development of one-pot syntheses would also contribute to a more sustainable process by reducing the need for intermediate purification steps. Life cycle assessment studies of potential synthetic routes would be beneficial in identifying the most eco-friendly approach.

Potential for Advanced Materials Chemistry (excluding specific material properties/performance)

The unique combination of a β-diketone scaffold and a trifluoromethylsulfanyl group suggests that this compound could serve as a valuable building block in materials chemistry. The β-diketone moiety is a well-known chelating agent for a wide range of metal ions, suggesting that this compound could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers. The presence of the fluorine- and sulfur-containing group could influence the structural and electronic properties of these materials.

Furthermore, this compound could be explored as a precursor for the synthesis of fluorinated polymers or as an additive to modify the surface properties of existing materials. Its potential incorporation into liquid crystal or energetic material formulations also warrants investigation.

Opportunities for Collaborative and Interdisciplinary Research

The exploration of this compound chemistry offers numerous opportunities for collaboration across different scientific disciplines. Synthetic organic chemists will be essential for developing viable synthetic routes. Physical chemists and computational chemists can provide a deeper understanding of its fundamental properties and reactivity through spectroscopic and theoretical studies.

Collaboration with materials scientists will be crucial for exploring its potential in the design and synthesis of new materials. Furthermore, should the compound or its derivatives show interesting biological activity, collaborations with medicinal chemists and biologists would be necessary to investigate its potential applications in drug discovery. Such interdisciplinary efforts will be key to fully realizing the scientific potential of this currently uncharacterized molecule.

Q & A

Basic: What are the standard synthetic routes for 3-Trifluoromethylsulfanyl-pentane-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituting a trifluoromethylsulfanyl group onto a diketone precursor (e.g., pentane-2,4-dione) using reagents like trifluoromethylsulfenyl chloride under anhydrous conditions. Optimization involves:

  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane for solubility and inertness.
  • Catalysts : Triethylamine (Et₃N) to neutralize HCl byproducts, improving yield .
  • Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation and confirm completion .
    Purification is achieved via column chromatography or recrystallization, with purity verified by NMR and mass spectrometry .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and bond angles. SHELX programs (e.g., SHELXL) are used for refinement, leveraging high-resolution data to validate the trifluoromethylsulfanyl group’s position .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ ~3.5–4.0 ppm (diketone protons) and δ ~120–130 ppm (CF₃ group in ¹³C) .
    • Mass spectrometry : Molecular ion peak [M+H]⁺ matched to theoretical m/z.
      Discrepancies in spectral data may indicate impurities or tautomeric forms .

Advanced: How do electronic effects of the trifluoromethylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing CF₃ group enhances electrophilicity at the diketone carbonyls, facilitating nucleophilic attacks (e.g., enolate formation). Key considerations:

  • Kinetic vs. thermodynamic control : Adjusting temperature and solvent polarity directs regioselectivity. For instance, low temperatures favor kinetic enolates .
  • Catalytic systems : Palladium catalysts (e.g., Suzuki-Miyaura coupling) enable aryl substitutions, but fluorinated groups may require ligand optimization (e.g., bulky phosphines) to prevent catalyst poisoning .
    Contradictions in product yields across studies often stem from variations in catalyst loading or solvent choice .

Advanced: How can computational methods (e.g., DFT) predict the compound’s tautomeric equilibria and stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates energy differences between enol and keto tautomers. Basis sets (e.g., B3LYP/6-311+G(d,p)) model fluorine’s electronegativity and steric effects .
  • Solvent models : Polarizable Continuum Models (PCM) simulate solvent impacts on tautomer prevalence. For example, non-polar solvents stabilize enolic forms .
    Experimental validation via variable-temperature NMR can resolve computational vs. empirical discrepancies .

Basic: What analytical techniques are critical for assessing purity and stability during storage?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies degradation products (e.g., hydrolyzed diketones) using C18 columns and UV detection at λ ~254 nm .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability; decomposition temperatures >150°C suggest suitability for high-temperature reactions .
  • Moisture sensitivity : Karl Fischer titration monitors water content, as hydrolysis of the trifluoromethylsulfanyl group is a key degradation pathway .

Advanced: What strategies resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing CF₃ with methyl) to isolate bioactivity contributors .
  • In vitro vs. in vivo models : Discrepancies may arise from metabolic stability differences. Use hepatic microsome assays to predict in vivo clearance .
  • Crystallographic docking : Maps interactions with biological targets (e.g., enzymes) to explain potency variations .

Basic: What safety protocols are recommended for handling this compound in lab settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential volatile degradation products (e.g., hydrogen sulfide under acidic conditions) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does the compound’s fluorinated motif affect its pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Lipophilicity : LogP values (calculated via HPLC) correlate with membrane permeability. Fluorine’s hydrophobicity enhances bioavailability but may reduce solubility .
  • Metabolic stability : Cytochrome P450 inhibition assays assess susceptibility to oxidation. Fluorine’s inductive effects typically slow metabolism .
  • Protein binding : Equilibrium dialysis measures affinity for serum albumin, critical for dose optimization .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral resolution : Use chiral stationary phases (e.g., cellulose derivatives) in preparative HPLC .
  • Asymmetric catalysis : Organocatalysts (e.g., proline derivatives) induce enantioselectivity during diketone functionalization .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize racemization .

Basic: How is the compound’s stability under varying pH conditions evaluated for formulation studies?

Methodological Answer:

  • Forced degradation studies : Expose to HCl (pH 1–3) and NaOH (pH 10–12) at 40°C for 24 hours.
  • Analytical endpoints : HPLC quantifies degradation products (e.g., hydrolyzed diketones), while NMR identifies structural changes .
  • Buffer selection : Phosphate buffers (pH 7.4) mimic physiological conditions for stability profiling .

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